3-Boc-amino-3-(2,4-dichlorophenyl)-propanoic acid
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Overview
Description
3-Boc-amino-3-(2,4-dichlorophenyl)-propanoic acid is a chemical compound that belongs to the class of amino acids It is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group on the amino group and a dichlorophenyl group attached to the propanoic acid backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Boc-amino-3-(2,4-dichlorophenyl)-propanoic acid typically involves the following steps:
Protection of the Amino Group: The amino group is protected using a tert-butoxycarbonyl (Boc) group to prevent unwanted reactions during subsequent steps.
Formation of the Propanoic Acid Backbone: The propanoic acid backbone is constructed through a series of reactions, including alkylation and oxidation.
Introduction of the Dichlorophenyl Group: The dichlorophenyl group is introduced via a substitution reaction, where a suitable precursor reacts with the propanoic acid derivative.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This typically includes the use of automated reactors, precise temperature control, and purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
3-Boc-amino-3-(2,4-dichlorophenyl)-propanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The dichlorophenyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogenating agents or nucleophiles are employed for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxo derivatives, while substitution reactions can produce a variety of substituted derivatives.
Scientific Research Applications
3-Boc-amino-3-(2,4-dichlorophenyl)-propanoic acid has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a building block for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-Boc-amino-3-(2,4-dichlorophenyl)-propanoic acid involves its interaction with specific molecular targets and pathways. The Boc protecting group can be removed under acidic conditions, revealing the free amino group, which can then participate in various biochemical reactions. The dichlorophenyl group may interact with hydrophobic pockets in target proteins, influencing their activity and function.
Comparison with Similar Compounds
Similar Compounds
- 3-Boc-amino-3-(4-chlorophenyl)-propanoic acid
- 3-Boc-amino-3-(2,6-dichlorophenyl)-propanoic acid
- 3-Boc-amino-3-(2,4-difluorophenyl)-propanoic acid
Uniqueness
3-Boc-amino-3-(2,4-dichlorophenyl)-propanoic acid is unique due to the specific positioning of the dichlorophenyl group, which can influence its chemical reactivity and biological activity. Compared to similar compounds, it may exhibit distinct properties and interactions, making it valuable for targeted research and applications.
Properties
IUPAC Name |
2-amino-3-(2,4-dichlorophenyl)-4-[(2-methylpropan-2-yl)oxy]-4-oxobutanoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17Cl2NO4/c1-14(2,3)21-13(20)10(11(17)12(18)19)8-5-4-7(15)6-9(8)16/h4-6,10-11H,17H2,1-3H3,(H,18,19) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FBQNQJPQGYHJJS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)C(C1=C(C=C(C=C1)Cl)Cl)C(C(=O)O)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17Cl2NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20703480 |
Source
|
Record name | 2-Amino-4-tert-butoxy-3-(2,4-dichlorophenyl)-4-oxobutanoic acid (non-preferred name) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20703480 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
334.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
683219-22-9 |
Source
|
Record name | 2-Amino-4-tert-butoxy-3-(2,4-dichlorophenyl)-4-oxobutanoic acid (non-preferred name) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20703480 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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